N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as TPA023, is a small molecule that has been developed as a potential therapeutic agent for various neurological disorders. TPA023 belongs to the class of compounds known as pyrazolo[3,4-d]pyrimidines, which have been shown to modulate the activity of the gamma-aminobutyric acid (GABA) receptor.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A notable application of pyrazolo[3,4-d]pyrimidin derivatives is their synthesis for antimicrobial purposes. Compounds with the pyrazolo[3,4-d]pyrimidine scaffold have been synthesized and evaluated for their in vitro antimicrobial activity against a variety of pathogens. This includes efforts to develop novel antimicrobial agents with significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi (Rahmouni et al., 2016). Additionally, the synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives has been reported, with synthesized compounds showing promising antibacterial activity (Rahmouni et al., 2014).
Anticancer and Anti-angiogenic Effects
Another significant area of application is in the development of anticancer agents. N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines have been synthesized as tubulin polymerization inhibitors, showing potent anti-proliferative activities against cancer cell lines and demonstrating anti-angiogenic activities by blocking the migration, invasion, and tube formation of endothelial cells. This highlights their potential as antitumor compounds (Hao et al., 2020). Additionally, the synthesis and evaluation of compounds as anticancer and anti-5-lipoxygenase agents have been reported, indicating a broad spectrum of biological activities for pyrazolo[3,4-d]pyrimidine derivatives (Rahmouni et al., 2016).
Synthesis and Biological Evaluation for Diverse Biological Activities
The versatility of the pyrazolo[3,4-d]pyrimidin scaffold is further demonstrated in studies focusing on the synthesis and biological evaluation of derivatives for a variety of biological activities. This includes the development of novel fused heterocyclic compounds and their evaluation for antimicrobial, antioxidant, and anticancer activities. The structural diversity of these compounds allows for targeted modulation of their biological properties, showcasing the potential of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives in the design of new therapeutic agents (Rizk et al., 2020).
Mechanism of Action
Target of Action
The primary target of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Focal Adhesion Kinase 1 (FAK1) . FAK1 is a protein tyrosine kinase that plays a crucial role in cellular adhesion, spreading, motility, proliferation, and survival.
Mode of Action
It is known that the compound interacts with fak1, potentially altering its activity . This interaction could lead to changes in cellular processes regulated by FAK1, such as cell adhesion and migration.
Pharmacokinetics
The lipophilicity of the compound allows it to diffuse easily into cells , which could impact its bioavailability.
properties
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c1-20-10-4-8(5-11(21-2)12(10)22-3)18-13-9-6-17-19-14(9)16-7-15-13/h4-7H,1-3H3,(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEALRIHLPMHELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC=NC3=C2C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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